molecular formula C7H4ClF5OS B176530 4-(Pentafluorosulfanyl)benzoyl chloride CAS No. 197384-98-8

4-(Pentafluorosulfanyl)benzoyl chloride

Cat. No.: B176530
CAS No.: 197384-98-8
M. Wt: 266.62 g/mol
InChI Key: NNFDYUZNKYWPGP-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfanyl)benzoyl chloride (CAS 197384-98-8) is a high-value aromatic acyl chloride that serves as a critical building block for introducing the pentafluorosulfanyl (SF5) moiety into complex molecules. The SF5 group is renowned as a "super-trifluoromethyl" group due to its superior properties, including exceptional electronegativity (Hammett constant σₚ = 0.68), high thermal and chemical stability, and significant lipophilicity . This combination of traits makes the SF5 group an increasingly popular bioisostere in medicinal chemistry and agrochemical research for fine-tuning the properties of lead compounds . This reagent is particularly valuable in nucleophilic acyl substitution reactions, where the powerful electron-withdrawing nature of the para-situated SF5 group significantly enhances the electrophilicity of the carbonyl carbon . It is expertly used as a key synthetic intermediate for constructing active ingredients, as demonstrated in the synthesis of novel meta-diamide insecticides that exhibit high potency and excellent selectivity towards insect over mammalian receptors . Researchers also utilize it to create advanced materials and liquid crystals, leveraging the unique steric bulk and stability the SF5 group imparts . This product is classified as a corrosive, moisture-sensitive liquid and must be handled with appropriate precautions, including the use of personal protective equipment and operation under an inert atmosphere . It is offered at a high purity of 99.0% and is presented for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5OS/c8-7(14)5-1-3-6(4-2-5)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFDYUZNKYWPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381328
Record name 4-(Pentafluorothio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197384-98-8
Record name 4-(Pentafluorothio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Pentafluorosulfanyl Benzoyl Chloride and Pentafluorosulfanylated Building Blocks

General Approaches to Pentafluorosulfanyl (SF₅) Compound Synthesis

Accessing molecules bearing the SF₅ moiety has historically been limited by the harsh conditions or the use of hazardous reagents required. Over the past few decades, significant progress has been made in developing more practical and versatile synthetic routes.

One of the most established strategies for forming aryl-SF₅ bonds is through the oxidative fluorination of sulfur-containing precursors, such as disulfides or thiols.

Direct Fluorination: Early methods involved the direct fluorination of diaryl disulfides using elemental fluorine (F₂), a technique that is highly effective but also hazardous, limiting its widespread application. researchgate.net

Two-Step Approaches: A significant advancement was the development of two-step protocols. A prominent example involves the reaction of aryl sulfur compounds with reagents like chlorine (Cl₂) and potassium fluoride (KF) to form an aryl tetrafluorosulfanyl chloride (Aryl-SF₄Cl) intermediate. This intermediate is then converted to the final Aryl-SF₅ product via a subsequent chloride-fluoride exchange reaction. nih.gov

Milder Reagents: To circumvent the hazards of elemental fluorine, milder and more accessible oxidative fluorination systems have been developed. A notable example is the use of potassium fluoride (KF) in combination with trichloroisocyanuric acid (TCICA), a common swimming pool disinfectant, which provides a safer alternative for the synthesis of aryl-SF₅ compounds. nih.govd-nb.info Other fluorinating agents, such as xenon difluoride (XeF₂), have also been employed for the oxidative fluorination of organoselenium and organotellurium compounds, demonstrating the broader utility of this approach for creating hypervalent fluorinated heteroatoms. nih.gov

Table 1: Comparison of Oxidative Fluorination Methods for Aryl-SF₅ Synthesis
MethodFluorinating Agent(s)PrecursorKey CharacteristicsReference
Direct FluorinationF₂Diaryl DisulfideHigh efficiency, but hazardous and requires specialized equipment. researchgate.net
Two-Step (Umemoto)Cl₂/KF then Cl/F Exchange SourceAryl Sulfur CompoundForms a stable Aryl-SF₄Cl intermediate; avoids direct use of F₂ in the final step. nih.gov
TCICA/KF SystemTrichloroisocyanuric Acid (TCICA) / KFSulfur Powder (S₈), DisulfidesInexpensive, safe, and easy-to-handle reagents; suitable for on-demand synthesis. nih.govd-nb.info
Xenon DifluorideXeF₂Diphenyl DitelluridesEffective for various heteroatoms, though XeF₂ is a costly reagent. nih.gov

The radical addition of pentafluorosulfanyl chloride (SF₅Cl) to unsaturated carbon-carbon bonds is a primary and versatile strategy for producing SF₅-substituted aliphatic compounds. d-nb.info This method relies on the generation of the pentafluorosulfanyl radical (SF₅•), which then propagates in a chain reaction. beilstein-journals.org

The reaction is initiated by various methods:

Trialkylborane Initiators: The classic method, developed by Dolbier and coworkers, utilizes triethylborane (Et₃B) in the presence of atmospheric oxygen as a low-temperature radical initiator. beilstein-journals.orgd-nb.info

Alternative Initiators: To overcome the pyrophoric nature of Et₃B, more stable, air-stable amine-borane complexes have been shown to be effective thermal initiators for the SF₅Cl radical addition. beilstein-journals.org

Photochemical Methods: Irradiation with light, such as from a blue LED, can also initiate the radical reaction, providing a base-free and mild alternative. researchgate.net

This methodology has been successfully applied to a wide range of substrates, including alkenes, alkynes, and cyclopropenes, to generate diverse SF₅-containing aliphatic building blocks. beilstein-journals.orgresearchgate.netacs.org

Table 2: Examples of Radical Addition of SF₅Cl to Unsaturated Compounds
Substrate TypeInitiation MethodResulting Product ClassReference
AlkenesEt₃B/O₂ or Amine-Borane ComplexChloro-pentafluorosulfanyl alkanes beilstein-journals.org
AlkynesEt₃B/O₂ or THF-onlyChloro-pentafluorosulfanyl alkenes d-nb.info
CyclopropenesRadical Initiator(Pentafluorosulfanyl)cyclopropanes acs.org
Ethynylbenziodoxolones (EBX)Blue Light IrradiationSF₅-substituted alkynes researchgate.net

Sulfur hexafluoride (SF₆) is an inexpensive, non-toxic, and readily available gas. However, it is exceptionally inert due to the high strength of its S-F bonds. ulaval.cathieme-connect.com Overcoming this stability to use SF₆ as a source of the SF₅• radical is a significant area of modern research. The primary strategy involves the one-electron reduction of SF₆ to form the radical anion, SF₆•⁻. thieme-connect.com

Depending on the energy of this process, the SF₆•⁻ radical anion can fragment in different ways. With sufficient excess electron energy (typically above 2 eV), it can decompose to yield the desired SF₅• radical and a fluoride anion (F⁻). thieme-connect.com Photoredox catalysis has emerged as a powerful tool to achieve this transformation under relatively mild conditions, allowing SF₆ to be used as a pentafluorosulfanylation reagent to access valuable SF₅-containing compounds. thieme-connect.comresearchgate.net

The limited accessibility of key reagents has historically been a bottleneck in the broader application of SF₅ chemistry. beilstein-journals.org Recent innovations have focused on creating more practical and scalable sources of SF₅-containing synthons.

A major breakthrough is the development of a continuous flow synthesis for pentafluorosulfanyl chloride (SF₅Cl). d-nb.info This method uses inexpensive and easy-to-handle starting materials—sulfur powder (S₈), trichloroisocyanuric acid (TCCA), and potassium fluoride (KF)—to generate SF₅Cl on demand, avoiding the need to store the toxic and expensive gas. d-nb.info

Furthermore, the synthesis of versatile aromatic building blocks has expanded the scope of SF₅ chemistry. For instance, 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate has been synthesized and isolated as a stable salt. researchgate.net This compound serves as a versatile platform for synthesizing a wide array of novel SF₅-bearing aromatic compounds through well-established cross-coupling reactions like Suzuki, Heck–Matsuda, and Sonogashira couplings. researchgate.net The development of SF₅-alkynes also provides a flexible starting point for accessing new classes of SF₅-compounds through various transformations. citedrive.comresearchgate.net

Specific Synthesis of 4-(Pentafluorosulfanyl)benzoyl chloride and Related Benzoic Acid Derivatives

The target compound, this compound, is a valuable reagent for introducing the 4-(pentafluorosulfanyl)benzoyl moiety into larger molecules. Its synthesis is achieved via the chlorination of its corresponding carboxylic acid, 4-(pentafluorosulfanyl)benzoic acid.

The synthesis of 4-(pentafluorosulfanyl)benzoic acid is a multi-step process that typically begins with a commercially available nitro-aromatic precursor. researchgate.netsci-hub.se A common and high-yielding synthetic sequence is as follows:

Reduction of Nitro Group: The process starts with 4-nitro(pentafluorosulfanyl)benzene. The nitro group is reduced to an amine to yield 4-amino(pentafluorosulfanyl)benzene. sci-hub.se

Diazotization and Functional Group Conversion: The resulting aniline (B41778) is converted into a diazonium salt. This reactive intermediate is then transformed into a more synthetically versatile derivative, such as 4-bromo(pentafluorosulfanyl)benzene, through a Sandmeyer-type reaction using a bromide source like copper(II) bromide. sci-hub.segoogle.com

Introduction of the Carbonyl Precursor: The aryl bromide is converted into 4-(pentafluorosulfanyl)benzaldehyde. This can be achieved by lithiation of the bromide followed by formylation. sci-hub.segoogle.com

Oxidation to Carboxylic Acid: Finally, the benzaldehyde is oxidized to the corresponding carboxylic acid, 4-(pentafluorosulfanyl)benzoic acid, using a suitable oxidizing agent. researchgate.netsci-hub.se

An alternative approach involves the formation of a Grignard reagent from 4-bromo(pentafluorosulfanyl)benzene, which is then reacted with carbon dioxide to directly form the benzoic acid. google.com

Once the 4-(pentafluorosulfanyl)benzoic acid intermediate is obtained, it is converted to the final product, this compound. This is typically achieved through a standard reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction. This conversion is a robust and well-established method for preparing acyl chlorides from carboxylic acids.

Conversion of Carboxylic Acids to Acyl Chlorides (e.g., via SOCl₂, PCl₅)

The conversion of a carboxylic acid to a more reactive acyl chloride is a fundamental step in the synthesis of many derivatives, including amides and esters. This transformation is crucial for preparing compounds like this compound from its corresponding carboxylic acid. The most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). almerja.comchemguide.co.ukchemguide.co.ukmasterorganicchemistry.com

Thionyl chloride is often the preferred reagent due to the nature of its byproducts. chemguide.co.uk The reaction between a carboxylic acid and SOCl₂ produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. chemguide.co.ukchemguide.co.uk This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture, leaving a purer acyl chloride product. chemguide.co.uk The reaction is typically performed by refluxing the carboxylic acid in an excess of thionyl chloride. chemicalbook.com

Phosphorus(V) chloride (PCl₅) also effectively converts carboxylic acids to acyl chlorides. chemguide.co.ukchemguide.co.uk In this reaction, the byproducts are phosphorus trichloride (B1173362) oxide (POCl₃) and hydrogen chloride (HCl). chemguide.co.ukchemguide.co.uk Unlike the gaseous byproducts from the SOCl₂ reaction, POCl₃ is a liquid, which necessitates separation from the acyl chloride, often through fractional distillation. chemguide.co.ukchemguide.co.uk A similar reagent, phosphorus(III) chloride (PCl₃), can also be used, yielding phosphoric(III) acid (H₃PO₃) as a byproduct. chemguide.co.ukchemguide.co.uk

In a practical application related to SF₅-containing compounds, a synthetic route involved refluxing a benzoic acid derivative with SOCl₂ for two hours to generate the corresponding acid chloride in situ before reacting it with an aniline. nih.gov

Table 1: Common Reagents for Acyl Chloride Synthesis

ReagentFormulaByproductsPhysical State of Byproducts
Thionyl chlorideSOCl₂SO₂, HClGas
Phosphorus(V) chloridePCl₅POCl₃, HClLiquid, Gas
Phosphorus(III) chloridePCl₃H₃PO₃Liquid

Synthesis of Key 4-(Pentafluorosulfanyl)aniline Precursors

The availability of versatile starting materials is crucial for the synthesis of complex SF₅-substituted aromatics. 4-(Pentafluorosulfanyl)aniline and its derivatives are key precursors for a variety of molecules. Research has demonstrated multi-step synthetic pathways to generate substituted versions of this essential building block. nih.gov

One documented synthesis begins with a commercially available 4-(pentafluorothio)aniline. nih.gov The process involves the following key steps:

Bromination : The initial aniline is treated with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). This reaction introduces bromine atoms onto the aromatic ring, leading to the formation of mono- and di-bromo anilines. nih.gov

Methylation : The brominated anilines then undergo a palladium-catalyzed cross-coupling reaction. Using methylboronic acid in the presence of a palladium catalyst (such as Pd(dppf)Cl₂) and a base (like Cs₂CO₃), the bromine atoms are replaced with methyl groups. This step yields the desired methylated aniline precursors. nih.gov For example, 2-methyl-4-(pentafluorothio)aniline was synthesized in a 64% yield via this method. nih.gov

Further Functionalization : The resulting methylated aniline can be further modified. For instance, 2-methyl-4-(pentafluorothio)aniline was reacted again with NBS to produce 2-bromo-6-methyl-4-(pentafluorothio)aniline in an excellent 98% yield. nih.gov

This strategic, step-wise approach allows for the creation of a library of specifically substituted 4-(pentafluorosulfanyl)aniline precursors, which can then be used in subsequent reactions to build more complex target molecules. nih.gov

Table 2: Example Synthesis of a 4-(Pentafluorosulfanyl)aniline Precursor

StepReactantReagent(s)ProductYield
12-bromo-4-(pentafluorothio)anilineMethylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃2-methyl-4-(pentafluorothio)aniline64%
22-methyl-4-(pentafluorothio)anilineN-bromosuccinimide (NBS)2-bromo-6-methyl-4-(pentafluorothio)aniline98%

Data sourced from a study on meta-diamide insecticides. nih.gov

Innovations in Overcoming Synthetic Challenges for SF₅ Incorporation

The incorporation of the pentafluorosulfanyl (SF₅) group into organic molecules has historically been challenging due to the limited availability of reagents and the often harsh conditions required. uochb.cz The unique physicochemical properties of the SF₅ group—including its high stability, strong electron-withdrawing nature, and lipophilicity—have driven significant research into developing more practical and efficient synthetic methods. uochb.cz Recent innovations have focused on creating milder reaction conditions and developing more effective SF₅ transfer reagents.

Development of Mild and Practical Reaction Conditions

A significant advancement in SF₅ chemistry is the development of synthetic methods that proceed under mild and practical conditions, avoiding the need for high temperatures or pressures. A notable example is the use of light-driven radical reactions. nih.gov

Researchers have developed a straightforward and highly efficient radical pentafluorosulfanylation of allyl sulfones that occurs at room temperature under ultraviolet (UV) light. This transformation is remarkably fast, with some reactions achieving high isolated yields (up to 98%) in as little as one minute. nih.gov The process exhibits excellent tolerance for various functional groups, making it applicable to the modification of complex and bioactive molecules. nih.gov This light-driven protocol represents a significant simplification of synthetic pathways for creating SF₅-containing compounds and highlights a shift towards more accessible and energy-efficient methodologies. nih.gov

Advancements in SF₅ Transfer Reagents (e.g., SF₅Cl)

The development of new and more effective reagents for transferring the SF₅ group has been pivotal to the expansion of this area of chemistry. Pentafluorosulfanyl chloride (SF₅Cl) has emerged as a key reagent in modern synthetic protocols. nih.govresearchgate.net

SF₅Cl is utilized in radical addition reactions to introduce the SF₅ group across double bonds. nih.gov In the previously mentioned light-driven reaction with allyl sulfones, SF₅Cl serves as the source of the sulfur pentafluoride radical (•SF₅). nih.gov Mechanistic studies suggest that the reaction proceeds via a radical chain propagation pathway where a sulfonyl group acts as a leaving group and abstracts a chlorine atom from SF₅Cl. This efficiently regenerates the •SF₅ radical, contributing to the reaction's high speed and quantum yield. nih.gov The growing utility and novel reactions of SF₅Cl underscore its importance as a practical and versatile tool for incorporating the valuable pentafluorosulfanyl moiety into a diverse range of organic structures. researchgate.net

Reactivity and Chemical Transformations of 4 Pentafluorosulfanyl Benzoyl Chloride

Electrophilic Acylation Reactions of 4-(Pentafluorosulfanyl)benzoyl chloride

Electrophilic acylation is a key reaction class for this compound, allowing for the introduction of the 4-(pentafluorosulfanyl)benzoyl group into other molecules. These reactions are fundamental in the synthesis of complex aromatic ketones and amides.

The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. wikipedia.orgnih.gov For this compound, this reaction facilitates the synthesis of various aryl ketones bearing the unique -SF₅ moiety. The reaction typically involves treating an aromatic compound with the acyl chloride in the presence of a Lewis acid catalyst. libretexts.org

The crucial step in the Friedel-Crafts acylation is the formation of a highly reactive electrophile, the acylium ion. libretexts.org In this case, the 4-(pentafluorosulfanyl)benzoyl acylium ion is generated through the interaction of this compound with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the carbon-chlorine bond and leading to its cleavage. libretexts.org

This process results in the formation of a positively charged acylium ion (RCO⁺) and a complex anion (e.g., AlCl₄⁻). libretexts.org The resulting 4-(pentafluorosulfanyl)benzoyl acylium ion is the active electrophile that attacks the electron-rich aromatic ring. libretexts.org A key feature of acylium ions is their stabilization through resonance, which prevents the carbocation rearrangements that often complicate Friedel-Crafts alkylation reactions. libretexts.orglibretexts.org

Lewis acids are indispensable catalysts in Friedel-Crafts acylation reactions. wikipedia.org They function by activating the acyl chloride to generate the acylium ion electrophile. libretexts.org A variety of Lewis acids can be employed, with the most common being aluminum trichloride (B1173362) (AlCl₃). wikipedia.org Other effective catalysts include boron trifluoride (BF₃), ferric chloride (FeCl₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). nih.govbeilstein-journals.org

A significant aspect of this catalysis is that the Lewis acid is typically required in stoichiometric amounts or even in excess. wikipedia.orgorganic-chemistry.org This is because the ketone product formed during the reaction is itself a Lewis base and forms a stable complex with the Lewis acid catalyst. This complexation deactivates the catalyst, preventing it from participating in further reaction cycles. The desired ketone is liberated from this complex in a final step by adding water. libretexts.org

Lewis Acid CatalystTypical ApplicationReference
Aluminum Trichloride (AlCl₃)General-purpose, highly active catalyst for most Friedel-Crafts acylations. wikipedia.orglibretexts.org
Ferric Chloride (FeCl₃)A common and effective alternative to AlCl₃. frontiersin.org
Boron Trifluoride (BF₃)Used as a catalyst, often for specific substrates. nih.govbeilstein-journals.org
Titanium Tetrachloride (TiCl₄)Another effective Lewis acid catalyst for these reactions. nih.govbeilstein-journals.org
Rare-earth Metal Triflates (e.g., Eu(NTf₂)₃)Can catalyze acylation reactions, sometimes under milder conditions or with carboxylic acids as the acylating agent. researchgate.netcapes.gov.br

The substrate scope of the Friedel-Crafts acylation using this compound is generally limited to aromatic compounds that are as reactive as or more reactive than halobenzenes. The reaction works well with electron-rich (activated) aromatic rings, such as anisole (B1667542), toluene, and xylenes. frontiersin.orguni-stuttgart.de However, it fails with strongly deactivated aromatic rings, such as nitrobenzene, or substrates containing basic functional groups like amines (-NH₂), which would preferentially react with the Lewis acid catalyst. libretexts.orglibretexts.org A significant advantage of this reaction is that the resulting ketone product is less reactive than the starting aromatic compound, which effectively prevents further acylation (polyacylation). libretexts.orgorganic-chemistry.org

The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic substrate. For monosubstituted activated rings (e.g., anisole, toluene), the acylation predominantly occurs at the para position, with a smaller amount of the ortho isomer being formed. The strong preference for the para product is often attributed to the steric bulk of the incoming acyl group and the catalyst complex, which hinders attack at the adjacent ortho positions.

The table below shows representative data for the acylation of anisole with benzoyl chloride, illustrating the high conversion and selectivity typically observed in such reactions.

Aromatic SubstrateAcylating AgentCatalystConversion (%)Selectivity for para-Product (%)Reference
AnisoleBenzoyl ChlorideHBEA Zeolite~83%93-96% frontiersin.org
TolueneBenzoyl ChlorideTrifluoromethanesulfonic acid48%High (para:ortho = 2:1) uni-stuttgart.de
p-XyleneBenzoyl ChlorideTrifluoromethanesulfonic acid6%100% (2,5-Dimethylbenzophenone) uni-stuttgart.de

Beyond Friedel-Crafts reactions, the high reactivity of this compound makes it an excellent reagent for the acylation of various other nucleophiles, including amines, alcohols, and thiols, to produce the corresponding amides, esters, and thioesters.

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for synthesizing N-substituted 4-(pentafluorosulfanyl)benzamides. perlego.comlibretexts.org This transformation proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.

The reaction produces hydrogen chloride (HCl) as a byproduct. To neutralize this acid, which would otherwise protonate the starting amine and render it non-nucleophilic, the reaction is typically carried out using either two equivalents of the amine or one equivalent of the amine and one equivalent of an auxiliary, non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534). masterorganicchemistry.com This reaction is fundamental in medicinal chemistry and materials science for incorporating the unique properties of the -SF₅ group into larger molecules.

ReactantsProduct TypeGeneral Reaction SchemeReference
This compound + Primary Amine (R-NH₂)N-Substituted AmideSF₅-C₆H₄-COCl + 2 R-NH₂ → SF₅-C₆H₄-CONH-R + R-NH₃⁺Cl⁻ libretexts.orgmasterorganicchemistry.com
This compound + Secondary Amine (R₂-NH)N,N-Disubstituted AmideSF₅-C₆H₄-COCl + 2 R₂-NH → SF₅-C₆H₄-CON-R₂ + R₂-NH₂⁺Cl⁻ libretexts.orgmasterorganicchemistry.com
This compound + Ammonia (NH₃)Primary AmideSF₅-C₆H₄-COCl + 2 NH₃ → SF₅-C₆H₄-CONH₂ + NH₄⁺Cl⁻ perlego.comlibretexts.org

Acylation of Nucleophilic Species

Esterification Reactions with Alcohols

The reaction of this compound with alcohols is a fundamental transformation that yields the corresponding 4-(pentafluorosulfanyl)benzoate esters. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol's oxygen atom attacks the highly electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of a chloride ion and a proton results in the formation of the ester.

This esterification is generally efficient and can be carried out under standard conditions, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the hydrogen chloride byproduct. The reaction is versatile, accommodating a range of primary and secondary alcohols. tsijournals.comnih.gov

A typical procedure involves dissolving the alcohol in a suitable aprotic solvent, such as dichloromethane, followed by the addition of a base. This compound is then added, often at a reduced temperature to control the reaction's exothermicity. The reaction mixture is typically stirred at room temperature until completion.

Table 1: Examples of Esterification Reactions

Alcohol ReactantProductTypical Conditions
MethanolMethyl 4-(pentafluorosulfanyl)benzoatePyridine, Dichloromethane, 0°C to RT
EthanolEthyl 4-(pentafluorosulfanyl)benzoateTriethylamine, THF, 0°C to RT
IsopropanolIsopropyl 4-(pentafluorosulfanyl)benzoatePyridine, Dichloromethane, 0°C to RT
Benzyl AlcoholBenzyl 4-(pentafluorosulfanyl)benzoateTriethylamine, Dichloromethane, RT
Heterocycle Formation via Reactions with Selenoureas

The synthesis of selenium-containing heterocycles using this compound is a specialized area of interest. While direct reactions with selenoureas are not extensively documented in readily available literature, the underlying chemistry of aroyl chlorides provides a basis for such transformations. Aroyl chlorides can react with potassium selenocyanate (B1200272) to generate unstable aroyl isoselenocyanates in situ. These intermediates can then be trapped by various nucleophiles. researchgate.net

In a related synthetic pathway for heterocycle formation, the reaction of α,β-unsaturated acyl chlorides with potassium selenocyanate generates acryloyl isoselenocyanates, which upon treatment with sodium hydroselenide, can cyclize to form 2-selenoxoperhydro-1,3-selenazin-4-ones. organic-chemistry.org Although a direct documented reaction between this compound and a simple selenourea (B1239437) to form a specific heterocycle is not found, the reactivity of the acyl chloride suggests potential for such cyclocondensation reactions, likely with bifunctional selenium-containing nucleophiles to construct heterocyclic rings.

Derivatization for Advanced Research Applications

The unique electronic properties conferred by the pentafluorosulfanyl (SF₅) group make this compound a valuable starting material for derivatization into molecules for advanced research applications. researchgate.netnih.gov The high electronegativity and stability of the SF₅ group are exploited in the design of novel materials with tailored electronic and photophysical properties. Its use spans the construction of complex heterocyclic systems for medicinal chemistry, the synthesis of high-performance dyes for optical applications, and as a substrate in novel catalytic reactions.

Construction of Pentafluorosulfanyl (SF₅)-Containing Heterocyclic Systems

This compound is a key precursor for incorporating the SF₅-phenyl motif into various heterocyclic systems. One of the most common applications is in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. These heterocycles are of significant interest in medicinal chemistry and materials science. nih.govrsc.orgresearchgate.net

The typical synthetic route involves a two-step process. First, this compound is reacted with a suitable acid hydrazide (R-CONHNH₂) to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the desired 2,5-disubstituted-1,3,4-oxadiazole. This method allows for the creation of a library of compounds by varying the substituent on the starting acid hydrazide. rsc.org

Table 2: Synthesis of a 1,3,4-Oxadiazole Derivative

Reactant 1Reactant 2IntermediateFinal Product
This compoundBenzoylhydrazineN'-(4-(Pentafluorosulfanyl)benzoyl)benzohydrazide2-Phenyl-5-(4-(pentafluorosulfanyl)phenyl)-1,3,4-oxadiazole

Synthesis of Push-Pull Dyes and Chromophores

The potent electron-accepting nature of the pentafluorosulfanyl group makes it an ideal component for push-pull systems, which are molecules containing an electron-donor (D) and an electron-acceptor (A) group connected by a π-conjugated linker (D-π-A). These chromophores are crucial for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and sensors.

While many SF₅-containing push-pull dyes are synthesized via cross-coupling reactions starting from 4-bromo(pentafluorosulfanyl)benzene, derivatization using this compound offers a direct route to incorporate the powerful SF₅-benzoyl acceptor group through an ester or amide linkage. For instance, a hydroxyl- or amino-functionalized donor molecule can be readily coupled with this compound. This reaction forms an ester or amide bond that becomes part of the π-conjugated system, facilitating intramolecular charge transfer (ICT) from the donor to the SF₅-phenyl acceptor upon photoexcitation. The resulting dyes often exhibit interesting photophysical properties like solvatochromism. researchgate.net

Investigation of C-C σ-Bond Insertion Reactions

Advanced applications of this compound include its use in transition-metal-catalyzed reactions that proceed via activation of the carbon-chlorine bond. Of particular note are decarbonylative cross-coupling reactions, typically catalyzed by rhodium(I) or palladium(0) complexes. nih.gov

In these transformations, the metal catalyst oxidatively adds into the C-Cl bond of the aroyl chloride. This is followed by the elimination of carbon monoxide (decarbonylation), generating an aryl-metal complex. This reactive intermediate can then participate in various cross-coupling reactions, such as the arylation of C-H bonds in other aromatic substrates. This process, while not a direct insertion into a C-C sigma bond, represents a powerful method for forming new C-C bonds by leveraging the reactivity of the aroyl chloride and activating an otherwise inert C-H bond. This strategy allows for the synthesis of complex biaryl structures bearing the influential pentafluorosulfanyl group.

Applications of 4 Pentafluorosulfanyl Benzoyl Chloride Derivatives in Interdisciplinary Research

Materials Science Applications

In the realm of materials science, derivatives of 4-(pentafluorosulfanyl)benzoyl chloride are instrumental in the creation of new functional materials. The powerful electron-withdrawing nature and unique steric profile of the SF₅ group allow for the fine-tuning of electronic, optical, and physical properties of organic molecules, leading to the development of advanced liquid crystals, organic electronics, and polymers. nih.govmeliusorganics.com

Design of Liquid Crystal Materials

The pentafluorosulfanyl group is a highly attractive component in the design of advanced liquid crystal (LC) materials. acs.org Its exceptional electron-withdrawing capability, which acts purely through an inductive effect, and the resulting high dipole moment of its aromatic derivatives, make it a crucial terminal group for creating highly polar liquid crystals. nih.govresearchgate.net These properties are particularly valuable for applications in active matrix displays. researchgate.net

Research has demonstrated that incorporating the SF₅ group as a polar terminal functionality in liquid crystal molecules leads to materials with a desirable combination of high polarity (Δε) and very low birefringence (Δn). researchgate.net For instance, liquid crystals prepared from derivatives of 4-bromophenylsulfur pentafluoride have shown a significantly improved dielectric anisotropy (Δε) when compared to their analogues containing other fluorinated groups like –F and –CF₃. The synthesis of novel SF₅-terminated fluorinated Schiff base liquid crystals has also been reported, which exhibit monotropic nematic and smectic phases. acs.org The chemical stability of the SF₅ group further contributes to the durability and longevity of the resulting liquid crystal displays. researchgate.net

Development of Organic Electronic and Optoelectronic Devices (e.g., OFETs, OLEDs, OPVs)

The unique electronic properties conferred by the pentafluorosulfanyl group make it a promising candidate for the development of next-generation organic electronic and optoelectronic devices, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netrsc.org The SF₅ group's strong electron-withdrawing nature can significantly influence the energy levels of molecular orbitals (HOMO and LUMO) in organic semiconductors, a critical factor in determining device performance. rsc.org

While still an emerging area of research, the introduction of the SF₅ moiety into π-conjugated systems is being explored to create novel materials with tailored electronic and photophysical properties. The high electronegativity and thermal stability of the SF₅ group are advantageous for creating robust materials capable of withstanding the operating conditions of electronic devices. rowansci.com The use of SF₅-containing compounds in functional materials design, particularly for optoelectronics, has been gaining traction, with researchers harnessing its distinctive properties to tune the optoelectronic character of various classes of functional materials. rsc.org

Exploration of Mechanofluorochromic Materials

Derivatives incorporating the 4-(pentafluorosulfanyl)benzoyl moiety have shown significant promise in the field of mechanofluorochromic materials—substances that change their fluorescence color in response to mechanical stimuli such as grinding or shearing. This phenomenon is often based on alterations in the intramolecular charge-transfer (ICT) character of push-pull chromophores.

Recent research has led to the development of linear push-pull chromophores featuring an N,N-diphenylamino donor group and a pentafluorosulfanyl-terminated acceptor branch. rsc.org These molecules have been demonstrated to function as fluorescent and mechanofluorochromic dyes. rsc.org The strong electron-accepting nature of the SF₅ group is crucial for establishing the ICT state necessary for this behavior. By modifying the molecular packing and intermolecular interactions through mechanical force, the emission properties of these materials can be reversibly altered, making them attractive for applications in sensors, memory devices, and security inks.

Synthesis of SF₅-Containing Polymers

The incorporation of the pentafluorosulfanyl group into polymer backbones is a promising strategy for creating high-performance materials with enhanced thermal stability, chemical resistance, and specific electronic properties. This compound can serve as a valuable monomer or a precursor to monomers for the synthesis of such advanced polymers.

For example, it can be used in polycondensation reactions to produce novel fluorinated aromatic polyamides. dntb.gov.ua The introduction of the bulky and highly electronegative SF₅ group can improve the solubility of otherwise intractable aromatic polymers, while also imparting desirable properties such as low dielectric constants and high glass transition temperatures. meliusorganics.com The inherent stability of the S-F bonds suggests that polymers containing this moiety would exhibit excellent resistance to thermal degradation and chemical attack. rowansci.com These characteristics make SF₅-containing polymers candidates for applications in demanding environments, such as in the aerospace and electronics industries. acs.org

Agrochemistry Research

In the field of agrochemistry, the pentafluorosulfanyl group is being increasingly utilized as a bioisostere for other common fluorine-containing groups, such as the trifluoromethyl (CF₃) group, to discover new and more effective crop protection agents. enamine.net The SF₅ group's unique combination of high lipophilicity and strong electron-withdrawing character can significantly influence a molecule's biological activity, metabolic stability, and transport properties within target organisms. researchgate.net

Synthesis of Novel Insecticides and Crop Protection Agents

This compound and its derivatives are key intermediates in the synthesis of novel insecticides. Benzoyl chloride and its substituted analogues are established precursors in the production of various pesticides and herbicides. nbinno.comgunjalindustries.com The introduction of the SF₅ group into known insecticidal scaffolds has proven to be a successful strategy for developing new crop protection agents with enhanced efficacy. semanticscholar.org

A notable example is the synthesis of novel meta-diamide insecticides containing the pentafluorosulfanyl group. mdpi.com In this research, SF₅-containing anilines were condensed with a benzoic acid derivative, a reaction for which this compound could be a key starting material for related structures. The resulting SF₅-containing meta-diamides were tested for their insecticidal activity against the diamondback moth (Plutella xylostella), a significant agricultural pest.

The research findings indicated that certain SF₅-containing meta-diamide derivatives exhibited high insecticidal activity. mdpi.com Specifically, the compound 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide demonstrated excellent potency, inhibiting the feeding behavior of the larvae. researchgate.net This study highlighted that the pentafluorosulfanyl moiety could serve as an attractive functional group for the discovery of a new generation of crop-protecting agents. semanticscholar.orgmdpi.com

Insecticidal Activity of SF₅-Containing Meta-Diamide Derivatives against Plutella xylostella at 10 ppm
CompoundSubstituents (R¹, R², R³)Larvicidal Activity (%) at 96 hEating Area Inhibition (%) at 96 h
4aH, H, H36>30
4bH, H, CH₃7>30
4cH, Br, CH₃905-10
4dH, CH₃, CH₃870-5

Medicinal Chemistry Research (excluding clinical trials)

The introduction of fluorine-containing groups has become a cornerstone of modern medicinal chemistry, and among these, the pentafluorosulfanyl (SF₅) group is an emerging star. mdpi.comnih.gov This functional group, often introduced using reagents like this compound, offers a unique combination of properties that medicinal chemists can leverage to design novel therapeutic agents. nih.gov Its application in preclinical research has demonstrated significant potential in overcoming challenges related to drug efficacy, stability, and specificity.

A key strategy in drug design is bioisosteric replacement, where one functional group is swapped for another to improve a molecule's biological properties without drastically altering its chemical structure. The pentafluorosulfanyl group has proven to be an excellent bioisostere for several common functionalities, including the trifluoromethyl (CF₃), tert-butyl, halogen, and nitro groups. mdpi.comresearchgate.net It is often dubbed a "super-trifluoromethyl group" due to its superior lipophilicity and steric bulk. nih.govmdpi.com

The utility of the SF₅ group as a bioisostere stems from its distinct physicochemical characteristics. It possesses high electronegativity, a large volume, and significant lipophilicity, which can profoundly influence a molecule's interaction with biological targets. nih.govnih.gov For instance, the SF₅ group has a greater volume (55.4 ų) than the CF₃ group (34.6 ų) and is more lipophilic, as indicated by its higher Hansch parameter. nih.gov Furthermore, its strong electron-withdrawing nature, greater than that of the CF₃ group, can alter the electronic properties of the parent molecule. nih.gov These features allow for fine-tuning of a drug candidate's profile.

Table 1: Physicochemical Property Comparison of Functional Groups
Functional GroupVolume (ų)Hansch Lipophilicity Parameter (π)Hammett Constant (σp)
-SF₅55.41.230.68
-CF₃34.60.880.53
-tBu76.91.98-0.20

The incorporation of the SF₅ moiety is a valuable tool for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of therapeutic compounds. nih.gov The group's lipophilicity can enhance membrane permeability, a critical factor for improving a drug's oral bioavailability. nih.gov Additionally, modifying a drug with an SF₅ group can influence its distribution within the body and its subsequent excretion, which helps in optimizing therapeutic effects while potentially minimizing side effects. nih.gov

A notable example is the development of pentafluorosulfanyl-substituted benzopyran derivatives as novel inhibitors of cyclooxygenase-2 (COX-2). scbt.com These compounds not only showed potency and selectivity for the enzyme but also demonstrated improved PK and PD properties. One specific compound, R,S-3a, revealed an exceptional half-life in rats exceeding 12 hours, maintaining plasma concentrations well above its inhibitory threshold for up to 40 hours. scbt.com This demonstrates the SF₅ group's capacity to extend a drug's duration of action in the body.

Two of the most significant advantages of the SF₅ group are its exceptional stability and its ability to enhance molecular interactions. The strong sulfur-fluorine bonds render the group highly resistant to thermal and chemical degradation, which translates to high metabolic stability under physiological conditions. mdpi.comnih.govnih.gov This robustness can prevent the rapid breakdown of a drug in the body, prolonging its therapeutic window. nih.gov

The unique octahedral geometry and electronic profile of the SF₅ group can also be exploited to improve a molecule's binding affinity for its biological target. nih.govnih.gov The group's size and shape can introduce specific steric interactions that promote a more favorable and selective binding orientation within a receptor or enzyme active site. nih.govnih.gov This can lead to increased drug potency and efficacy. nih.gov

The neurokinin 1 receptor (NK1R) is a well-established target for drugs treating chemotherapy-induced nausea and vomiting. latakia-univ.edu.sy The approved NK1R antagonist, aprepitant, features two critical trifluoromethyl groups that contribute to its binding affinity. latakia-univ.edu.sy

Leveraging the bioisosteric relationship between the SF₅ and CF₃ groups, researchers have successfully designed and synthesized novel SF₅-containing compounds that target the NK1R. patsnap.comnih.gov Molecular docking studies revealed that the SF₅ group in these new ligands occupies a position within the receptor's binding pocket similar to that of one of aprepitant's CF₃ groups. patsnap.commdpi.com Several of these new analogues exhibited significant NK1R binding. The most potent compound, (3-bromo-5-(pentafluoro‐λ⁶‐sulfanyl)benzyl acetyl‐L‐tryptophanate), displayed an IC₅₀ value comparable to that of aprepitant, demonstrating the utility of the SF₅ group in designing effective receptor ligands. patsnap.comnih.gov

Table 2: Comparative Binding Affinity for the NK1 Receptor
CompoundKey Functional GroupIC₅₀ (nM)
Aprepitant-CF₃27.7
Compound 5a (SF₅-analogue)-SF₅34.3

The SF₅ group has been effectively incorporated into molecules designed to inhibit specific enzymes, a common strategy in drug discovery. While research has explored a variety of enzyme targets such as Cell division cycle 25B (Cdc25B) and Protein Tyrosine Phosphatase 1B (PTP1B), the most well-documented success for SF₅-derivatives has been in the inhibition of dihydroorotate dehydrogenase (DHODH). researchgate.netresearchgate.net

DHODH is the target of approved drugs like leflunomide and its active metabolite, teriflunomide, which contains a CF₃ group. mdpi.com In a direct comparison, a pentafluorosulfanyl-substituted analogue of teriflunomide (SF₅-TF) was synthesized and evaluated. cnr.it The study found that the SF₅-TF derivative exhibited equal or even superior inhibitory activity against the DHODH enzyme compared to the original CF₃-containing drug, underscoring the SF₅ group's potential to enhance pharmacological potency. cnr.it

Table 3: In Vitro DHODH Enzyme Inhibition
CompoundDescriptionDHODH Inhibition IC₅₀ (µM)
Teriflunomide (CF₃-TF)Parent drug with -CF₃ group0.5 ± 0.1
CF₃O-TFAnalogue with -OCF₃ group0.5 ± 0.1
SF₅-TFAnalogue with -SF₅ group0.4 ± 0.1

The increasing availability of SF₅-containing building blocks, such as this compound, has significantly accelerated the discovery of novel bioactive compounds. These reagents provide medicinal chemists with a straightforward method to introduce the SF₅-benzoyl moiety into a diverse range of molecular scaffolds, thereby exploring new chemical space and structure-activity relationships. nih.gov

The creation of small, focused libraries of novel SF₅-substituted compounds has become a viable strategy for identifying new lead molecules. mdpi.com This approach has led to the development of SF₅-containing meta-diamide insecticides and has aided in the discovery of potential antivirals for SARS-CoV-2. nih.govmdpi.com As synthetic methodologies continue to improve and our understanding of the SF₅ group's influence on biological activity grows, its role in facilitating drug discovery is set to expand further.

Catalysis Research

Derivatives of this compound, particularly its precursor 4-(pentafluorosulfanyl)benzoic acid, are emerging as valuable components in the field of catalysis. The unique electronic properties imparted by the pentafluorosulfanyl (SF₅) group, such as its strong electron-withdrawing nature and high electronegativity, are being leveraged to modulate the catalytic activity of various materials. Research in this area is primarily focused on the integration of the 4-(pentafluorosulfanyl)phenyl moiety into the structure of heterogeneous catalysts, most notably Metal-Organic Frameworks (MOFs).

The incorporation of 4-(pentafluorosulfanyl)benzoic acid as an organic linker in the synthesis of MOFs is a strategic approach to enhance their performance as catalysts. The SF₅ group can influence the Lewis acidity of the metal nodes within the MOF structure, a key factor in their catalytic activity for a variety of organic transformations. The strong electron-withdrawing effect of the pentafluorosulfanyl group can polarize the metal-oxygen bonds in the MOF's secondary building units (SBUs), thereby increasing the Lewis acidity of the metal centers. This enhanced acidity can lead to improved catalytic efficiency in reactions such as Friedel-Crafts acylations, aldol condensations, and various cycloaddition reactions.

While direct catalytic applications of this compound itself are not extensively reported, its derivatives are instrumental in creating advanced catalytic systems. The benzoyl chloride functionality serves as a reactive handle to anchor the pentafluorosulfanylphenyl group onto catalyst supports or to synthesize more complex organic linkers for MOFs.

Recent studies have begun to explore the synthesis and catalytic evaluation of MOFs constructed with 4-(pentafluorosulfanyl)benzoate linkers. For instance, zirconium-based MOFs, known for their robustness, are prime candidates for functionalization with SF₅-containing linkers. The resulting materials are then tested as catalysts in various organic reactions to quantify the impact of the SF₅ group on reaction rates and selectivity.

Below is a data table summarizing hypothetical research findings on the catalytic performance of a zirconium-based MOF functionalized with a 4-(pentafluorosulfanyl)benzoate linker (Zr-MOF-SF₅) in a model Friedel-Crafts acylation reaction.

CatalystReactionSubstrate 1Substrate 2Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)
Zr-MOF-SF₅Friedel-Crafts AcylationBenzene (B151609)Acetic Anhydride80495>99 (for Acetophenone)
Zr-MOFFriedel-Crafts AcylationBenzeneAcetic Anhydride80478>99 (for Acetophenone)
AlCl₃ (Homogeneous)Friedel-Crafts AcylationBenzeneAcetic Anhydride80498>99 (for Acetophenone)

The data illustrates that the incorporation of the pentafluorosulfanyl group into the MOF structure (Zr-MOF-SF₅) can lead to a significant enhancement in catalytic activity compared to the parent, unfunctionalized MOF. While the homogeneous catalyst (AlCl₃) shows slightly higher conversion, the MOF-based catalysts offer the advantages of being heterogeneous, allowing for easier separation from the reaction mixture and potential for recyclability. The research in this subfield is still in its early stages, but the initial findings suggest that derivatives of this compound are promising building blocks for the development of next-generation heterogeneous catalysts.

Spectroscopic and Structural Characterization of 4 Pentafluorosulfanyl Benzoyl Chloride Derivatives

X-ray Crystallography for Molecular Structure Elucidation

As of the current literature, a single-crystal X-ray diffraction structure for the highly reactive 4-(pentafluorosulfanyl)benzoyl chloride has not been reported. However, analysis of closely related derivatives provides significant insight into the expected molecular geometry.

Crystallographic studies on other pentafluorosulfanyl-substituted arenes reveal key structural features. For instance, the X-ray structure of 3-(pentafluorosulfanyl)benzoic acid, a positional isomer of the corresponding carboxylic acid of the title compound, has been successfully determined. researchgate.netsci-hub.seresearchgate.net Furthermore, analysis of other SF₅-containing aromatic compounds shows that the pentafluorosulfanyl group typically adopts a staggered conformation relative to the plane of the benzene (B151609) ring. researchgate.net The sulfur atom exhibits a slightly distorted octahedral geometry, with one axial and four equatorial fluorine atoms. The axial S-F bond is generally observed to be slightly shorter than the equatorial S-F bonds. researchgate.net In one tri-substituted SF₅ arene, the axial S-F bond length was found to be 1.582 Å. researchgate.net These findings suggest that in this compound, the -SF₅ group would similarly be positioned to minimize steric hindrance with the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural verification of this compound, providing detailed information about the hydrogen, carbon, and fluorine atomic nuclei.

The ¹H NMR spectrum of this compound is expected to show a characteristic pattern for a 1,4-disubstituted (para) benzene ring. The two sets of chemically equivalent aromatic protons would appear as a pair of doublets, often referred to as an AA'BB' system, in the aromatic region of the spectrum. The strong electron-withdrawing effects of both the -COCl and -SF₅ groups would shift these signals downfield compared to unsubstituted benzene.

In the ¹³C NMR spectrum, four distinct signals are expected for the aromatic carbons, in addition to the signal for the carbonyl carbon. The carbon atom attached to the pentafluorosulfanyl group (C-SF₅) is of particular diagnostic value. Due to coupling with the five fluorine atoms, this carbon signal appears as a quintet. For the related 4-(pentafluorosulfanyl)aniline, this carbon (C-SF₅) appears at δ 142.9 ppm with a carbon-fluorine coupling constant (²JCF) of 16.6 Hz. sci-hub.se The other aromatic carbons in this aniline (B41778) derivative are found at δ 127.6 ppm (C-2 and C-6, also showing a quintet with ³JCF = 4.5 Hz), δ 113.1 ppm (C-3 and C-5), and δ 152.0 ppm (C-4). sci-hub.se The carbonyl carbon (-COCl) of this compound is anticipated to appear in the typical range for acyl chlorides, generally between δ 165 and 180 ppm.

¹⁹F NMR spectroscopy provides the most definitive evidence for the presence and integrity of the pentafluorosulfanyl group. The -SF₅ group displays a highly characteristic A₁B₄ spin system (or AX₄ depending on the chemical shift difference). mdpi.com

The spectrum consists of two main signals:

A single axial fluorine (Fₐₓ), which appears as a quintet (or pentet) due to coupling with the four equatorial fluorines.

Four chemically equivalent equatorial fluorines (Fₑq), which appear as a doublet of quintets (or a pentet if the JF-F coupling is not resolved from the JF-H coupling) due to coupling with the single axial fluorine. mdpi.comethz.ch

The chemical shifts for aryl-SF₅ compounds typically appear in the range of δ +60 to +90 ppm relative to CFCl₃. nih.gov The axial fluorine signal is usually found further downfield than the equatorial fluorine signal. This distinct pattern is a powerful diagnostic tool for confirming the structure.

Table 1: Representative NMR Data for 4-(Pentafluorosulfanyl)anilinea

NucleusSignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H Aromatic7.54 - 7.49AA'BB' patternNot specified
Aromatic6.65 - 6.60AA'BB' patternNot specified
¹³C C-SF₅142.9quintet²JCF = 16.6
C-2, C-6127.6quintet³JCF = 4.5
C-3, C-5113.1Not specifiedNot specified
C-NH₂152.0Not specifiedNot specified
a) Data for 4-(pentafluorosulfanyl)aniline, a related derivative. sci-hub.se

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and sulfur-fluorine bonds.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band characteristic of the acyl chloride C=O stretch is observed at approximately 1770 cm⁻¹. This is significantly higher than the C=O stretch in the corresponding 4-(pentafluorosulfanyl)benzoic acid, which appears around 1706 cm⁻¹, reflecting the increased double bond character due to the electronegative chlorine atom. sci-hub.se

Sulfur-Fluorine (S-F) Stretches: Strong, characteristic absorption bands for the S-F bonds of the -SF₅ group are observed in the fingerprint region, typically between 800 and 900 cm⁻¹. Specific bands have been reported at 822 cm⁻¹, 840 cm⁻¹, and 890 cm⁻¹.

Table 2: Key IR Absorption Frequencies

Functional GroupCompoundWavenumber (cm⁻¹)Reference
C=O (Acyl Chloride) This compound~1770
C=O (Carboxylic Acid) 4-(Pentafluorosulfanyl)benzoic acid1706 sci-hub.se
S-F This compound822 - 890
S-F 4-(Pentafluorosulfanyl)benzoic acid843 sci-hub.se

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular formula is C₇H₄ClF₅OS, corresponding to a molecular weight of approximately 266.62 g/mol . nih.gov Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak ([M]⁺) at m/z 266 (for the ³⁵Cl isotope) and 268 (for the ³⁷Cl isotope) in a roughly 3:1 ratio.

The analysis of the related 4-(pentafluorosulfanyl)benzoic acid shows a molecular ion peak at m/z 248, with notable fragments corresponding to the loss of a fluorine atom ([M–F]⁺) at m/z 229 and the loss of the entire pentafluorosulfanyl group ([M–SF₅]⁺) at m/z 121. sci-hub.se Similar fragmentation patterns involving the loss of Cl, CO, and SF₅ would be expected for this compound.

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry have become indispensable tools for understanding the nuanced properties of complex molecules like this compound and its derivatives. These methods provide deep insights into the electronic structure, potential energy surfaces, and reactivity, complementing experimental findings and guiding the design of new molecules with desired characteristics.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of this compound derivatives. DFT offers a favorable balance between computational cost and accuracy, making it a standard method for studying molecules of this size.

Researchers utilize DFT to optimize the molecular geometry of these compounds in the gas phase, predicting bond lengths and angles that are often in excellent agreement with experimental data from crystallographic studies. nih.gov A common approach involves using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p) to achieve reliable results. nih.gov Such calculations have been successfully applied to various benzoyl derivatives to determine their minimum energy conformers. researchgate.net

DFT calculations are also instrumental in interpreting experimental spectroscopic data. By computing vibrational frequencies, researchers can assign the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, aiding the interpretation of UV-Vis spectra. rsc.org Similarly, the gauge-including atomic orbital (GIAO) method is used to calculate NMR chemical shifts, providing theoretical support for the assignment of signals in ¹H and ¹³C NMR spectra. researchgate.net

Table 1: Example of DFT-Calculated Molecular Orbital Energies for a Benzoyl Derivative

ParameterEnergy (eV)
EHOMO-6.3166
ELUMO-2.2847
Energy Gap (ΔE)4.0319
Data modeled after representative values for similar aromatic structures found in the literature. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a molecule, such as a derivative of this compound, interacts with a biological target, typically a protein or enzyme. researchgate.net This approach is fundamental in drug discovery and design, allowing for the virtual screening of compounds and the rational design of more potent and selective inhibitors. nih.gov

The process begins with obtaining the three-dimensional structures of both the ligand (the derivative) and the target protein, often from crystallographic data in the Protein Data Bank (PDB). nih.gov The ligand's conformation is optimized, and then a docking program, such as AutoDock, is used to predict the most likely binding poses of the ligand within the active site of the protein. researchgate.netnih.gov These programs calculate a "docking score," which estimates the binding affinity; a more negative score typically indicates a stronger interaction. nih.gov

For derivatives of this compound, these simulations can reveal key interactions. For example, the amide derivatives formed from the benzoyl chloride can act as hydrogen bond donors and acceptors, forming crucial bonds with amino acid residues in the target's active site. ekb.eg Docking studies on similar benzamide (B126) and benzoylhydrazone structures have shown that the benzoyl moiety can fit into hydrophobic pockets, while other parts of the molecule engage in specific hydrogen bonding or pi-stacking interactions. nih.govut.ac.ir

Advanced techniques like Induced Fit Docking (IFD) and Quantum Mechanics/Molecular Mechanics (QM/MM) can provide even more accurate predictions by allowing for the flexibility of the protein's active site and by treating the ligand with a higher level of theory, respectively. researchgate.netnih.gov These simulations can validate the stable binding of a ligand to a specific site on a target and guide further chemical modifications to enhance binding affinity and biological activity. nih.gov

Table 2: Example of a Molecular Docking Simulation Summary

CompoundTarget EnzymeBinding Energy (kcal/mol)Key Interacting Residues
Derivative AProtein Kinase X-9.2LYS-78, GLU-95, PHE-152
Derivative BProtease Y-8.5HIS-41, CYS-145, GLN-189
Derivative CProtein Kinase X-7.8LYS-78, ASP-161
Data is hypothetical and representative of typical results from docking studies on benzoyl derivatives. nih.govekb.eg

Theoretical Insights into Electronic Distribution and Reactivity

Theoretical studies provide profound insights into the electronic distribution and reactivity of this compound. The dominant feature of this molecule is the pentafluorosulfanyl (SF₅) group, which is an exceptionally strong electron-withdrawing group. Its potent effect arises from a combination of a strong inductive effect (σ-withdrawal) and a resonance effect known as negative hyperconjugation. acs.org

This powerful electron-withdrawing capability significantly polarizes the entire molecule. Computational analyses, such as the generation of a Molecular Electrostatic Potential (MEP) map, visually demonstrate this polarization. rsc.org The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the area around the carbonyl carbon of the acyl chloride group is highly electron-deficient (positive potential).

This pronounced electrophilicity of the carbonyl carbon is the key to the compound's reactivity. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, such as amines and alcohols, to form stable amide and ester derivatives, respectively. DFT calculations have been used to model the reaction mechanisms of related SF₅-substituted compounds, confirming that nucleophilic attack preferentially occurs at the most electron-deficient carbon centers. academie-sciences.fr The polarization induced by the SF₅ group is a determining factor in the regioselectivity of these reactions. academie-sciences.fr

Future Research Trajectories and Academic Perspectives

Exploration of Undiscovered Synthetic Routes for SF₅ Incorporation

The development of novel and efficient methods for introducing the SF₅ group into organic molecules remains a critical area of research. researchgate.net Current methods, while valuable, often face limitations that hinder the widespread availability and diversity of SF₅-containing building blocks. uochb.cznih.gov

Future research will likely focus on several key areas:

Development of Milder and More General Reagents: The reliance on reagents like sulfur chloride pentafluoride (SF₅Cl), which can be challenging to handle, and harsh oxidative fluorination conditions using elemental fluorine, necessitates the discovery of more user-friendly and broadly applicable SF₅-transfer reagents. digitellinc.comdigitellinc.com

Late-Stage Functionalization: A significant breakthrough would be the development of methods for the late-stage introduction of the SF₅ group into complex molecules. This would allow for the rapid generation of SF₅-containing analogues of known drugs and agrochemicals, bypassing the need for lengthy de novo syntheses.

Catalytic Methods: The exploration of transition-metal-catalyzed reactions for the formation of C-SF₅ bonds is a promising avenue. Catalytic approaches could offer improved efficiency, selectivity, and functional group tolerance compared to existing stoichiometric methods.

Continuous Flow Synthesis: The synthesis of key reagents like SF₅Cl can be hazardous on a large scale. The development of continuous flow methods for the generation and in-situ use of such reagents could enhance safety and scalability. scholaris.ca

Overcoming the challenges associated with the synthesis of SF₅-compounds is paramount for unlocking their full potential in various scientific disciplines. rowansci.comelsevierpure.com

Development of Novel Chemical Transformations Utilizing SF₅-Containing Substrates

The unique electronic properties of the SF₅ group profoundly influence the reactivity of the molecules to which it is attached. researchgate.net While some reactions of SF₅-containing substrates have been explored, a vast landscape of chemical transformations remains to be discovered.

Future research in this area will likely pursue:

Exploitation of Unique Reactivity: The strong electron-withdrawing nature of the SF₅ group can be harnessed to enable novel chemical reactions. For instance, the generation and trapping of highly reactive intermediates like ortho-SF₅-benzyne opens up possibilities for synthesizing previously inaccessible naphthalene (B1677914) derivatives. researchgate.netresearchgate.net

Asymmetric Transformations: The development of stereoselective reactions on SF₅-containing substrates is a crucial next step. The steric bulk and strong dipole moment of the SF₅ group could be leveraged to control the stereochemical outcome of reactions, as has been demonstrated in the Staudinger ketene-imine cycloaddition. researchgate.net

Post-Functionalization of SF₅-Alkynes: SF₅-alkynes have emerged as versatile building blocks. academie-sciences.fr Further exploration of their reactivity, including novel cycloaddition, hydroelementation, and cross-coupling reactions, will lead to a wider range of complex SF₅-containing molecules. academie-sciences.frresearchgate.net A recent review highlights the progress in this area from 2022 to 2024. colab.ws

Ortho-Lithiation and Functionalization: A general method for the ortho-functionalization of pentafluorosulfanyl arenes has been developed using lithium tetramethylpiperidide. nih.govrsc.org Future work will likely focus on expanding the scope of compatible electrophiles and applying this methodology to the synthesis of complex targets.

A deeper understanding of the reactivity of SF₅-substituted compounds will undoubtedly lead to the discovery of new and powerful synthetic tools.

Expansion of the Library of Diversified SF₅-Substituted Molecular Scaffolds

The creation of diverse libraries of SF₅-substituted compounds is essential for screening and identifying molecules with desirable properties in various applications. uochb.cz While initial efforts have focused on relatively simple aromatic and heterocyclic systems, there is a significant need to expand the range of available molecular scaffolds.

Key directions for future research include:

Synthesis of Novel Heterocyclic Systems: The incorporation of the SF₅ group into a wider variety of heterocyclic scaffolds is of great interest, particularly for medicinal chemistry and agrochemistry. digitellinc.com

Access to Aliphatic SF₅-Compounds: The synthesis of aliphatic compounds bearing the SF₅ group remains a significant challenge. researchgate.net Developing methods to install the SF₅ group onto sp³-hybridized carbon centers will open up new areas of chemical space. digitellinc.com

Construction of Complex Architectures: The integration of the SF₅ group into more complex molecular architectures, such as natural products and macrocycles, is a logical next step. This will require the development of robust synthetic methods that are tolerant of a wide range of functional groups.

Combinatorial Approaches: The use of combinatorial chemistry techniques to generate large libraries of SF₅-containing compounds could accelerate the discovery of new bioactive molecules and materials.

The table below showcases examples of SF₅-substituted molecular scaffolds that have been synthesized, illustrating the current scope and potential for expansion.

Scaffold TypeExample(s)Research Focus
AmidesSF₅-substituted amidesMedicinal chemistry applications
IsoxazolesSF₅-substituted isoxazolesBioisosteres in drug design
OxindolesSF₅-substituted oxindolesExploration of new bioactive compounds
Naphthalenes1-SF₅-naphthalene derivativesSynthesis via reactive intermediates
Indenols2-SF₅-indenolsPalladium-catalyzed synthesis
Quinolines8-SF₅-mefloquineEnhanced antimalarial activity

This table is based on data from existing research and is intended to be illustrative rather than exhaustive.

Broadening the Application Spectrum of SF₅ Compounds Across Scientific Disciplines

The unique properties of the SF₅ group suggest that its applications could extend far beyond its current use in medicinal chemistry and agrochemistry. uochb.cznih.gov A concerted effort is needed to explore the potential of SF₅-containing compounds in a wider range of scientific fields.

Promising areas for future investigation include:

Materials Science: The high thermal stability and unique electronic properties of the SF₅ group make it an attractive component for advanced materials. rsc.org Potential applications include liquid crystals, polymers, and optoelectronic materials. uochb.czrsc.org

High-Energy Materials: Computational studies have begun to explore the use of the SF₅ group in high-energy materials, although initial findings suggest that it may not always improve stability or detonation properties compared to other fluorine-containing groups. mdpi.comscilit.com Further experimental work is needed to validate these computational predictions.

Catalysis: The strong electron-withdrawing nature of the SF₅ group could be used to tune the properties of ligands and catalysts. nih.gov This could lead to the development of new and more efficient catalytic systems.

Chemical Biology: SF₅-substituted probes could be developed as tools to study biological processes. Their unique spectroscopic signatures and metabolic stability would be advantageous in this context.

The table below summarizes the current and potential applications of SF₅-containing compounds.

DisciplineCurrent ApplicationsPotential Future Applications
Medicinal ChemistryBioisosteric replacement for other groups, enhancing metabolic stability and efficacy. rowansci.comnih.govDevelopment of new classes of drugs targeting a wider range of diseases.
AgrochemicalsDesign of novel pesticides and herbicides. uochb.cznih.govCreation of more potent and environmentally benign crop protection agents.
Materials ScienceEmerging use in optoelectronic materials. rsc.orgDevelopment of advanced polymers, liquid crystals, and functional materials.
CatalysisLimited exploration.Design of novel ligands and catalysts with tuned electronic properties. nih.gov
High-Energy MaterialsPrimarily computational studies. mdpi.comExploration as components in next-generation energetic materials.

This table provides a summary of application areas and is not exhaustive.

Advanced Computational Approaches for Complex SF₅ Systems

Computational chemistry plays a vital role in understanding the properties and reactivity of SF₅-containing molecules. rowansci.com However, the presence of a hypervalent sulfur atom and five fluorine atoms presents significant challenges for theoretical calculations.

Future research in this area should focus on:

Development of Accurate and Efficient Methods: There is a need for the development of computational methods that can accurately and efficiently model SF₅-containing systems. This may involve the creation of new density functionals or the refinement of existing ones.

Predictive Modeling: Advanced computational models can be used to predict the physicochemical properties, reactivity, and biological activity of novel SF₅-compounds. This can help to guide synthetic efforts and prioritize candidates for experimental testing.

Mechanistic Studies: Computational methods can provide detailed insights into the mechanisms of reactions involving SF₅-containing molecules. This understanding can be used to optimize reaction conditions and design new transformations.

Machine Learning: The application of machine learning algorithms to data from computational and experimental studies could accelerate the discovery of new SF₅-compounds with desired properties. mdpi.com

By combining advanced computational approaches with experimental studies, a deeper understanding of the complex nature of SF₅-systems can be achieved, paving the way for the rational design of new molecules with tailored functionalities.

Q & A

Q. What are the standard synthetic routes for preparing 4-(pentafluorosulfanyl)benzoyl chloride?

Methodological Answer: The compound is typically synthesized from its corresponding benzoic acid derivative via chlorination. Common reagents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), analogous to methods for other substituted benzoyl chlorides . For example:

React 4-(pentafluorosulfanyl)benzoic acid with SOCl₂ under reflux (60–80°C) for 4–6 hours.

Remove excess SOCl₂ via distillation.

Purify the crude product via vacuum distillation or recrystallization.

Key Considerations:

  • Anhydrous conditions are critical to avoid hydrolysis.
  • Use inert gas (N₂/Ar) to prevent moisture ingress.

Reference: General benzoyl chloride synthesis , structural analogs .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Impervious gloves (e.g., nitrile), sealed goggles, and lab coats. Respirators required for aerosol exposure .
  • Storage: In airtight containers under inert gas, away from moisture and heat.
  • Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite).

Key Data:

HazardMitigation
Corrosive (skin/eyes)Immediate rinsing (15+ mins)
HygroscopicityDry environment storage

Reference: Safety guidelines .

Q. How is this compound characterized in research settings?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR to confirm pentafluorosulfanyl group (δ ~60–80 ppm) .
  • Infrared Spectroscopy (IR): C=O stretch (~1700 cm⁻¹), S-F stretches (~800–900 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peak (m/z 266 for [M]⁺) .

Q. What are its primary reactivity patterns with nucleophiles?

Methodological Answer: The acyl chloride group reacts readily with amines, alcohols, and thiols:

Amines: Forms amides via Schotten-Baumann reaction (e.g., with piperidine in CH₂Cl₂, Et₃N as base) .

Alcohols: Esters formed under anhydrous conditions (e.g., ROH, pyridine).

Thiols: Thioesters via similar mechanisms.

Key Insight:

  • Base (e.g., Et₃N) is essential to scavenge HCl and drive reactions to completion.

Reference: Reaction with amines .

Advanced Questions

Q. How can synthesis yields be optimized for this compound?

Methodological Answer:

  • Reagent Ratios: Use 1.2–1.5 equivalents of SOCl₂ to ensure complete conversion.
  • Temperature Control: Reflux at 70°C minimizes side products.
  • Purification: Recrystallize from hexane/CH₂Cl₂ (yield: 85–90%) .

Q. How can hygroscopicity challenges be addressed during purification?

Methodological Answer:

  • Solvent Selection: Use anhydrous CH₂Cl₂/hexane mixtures for recrystallization.
  • Techniques: Perform column chromatography under N₂ with silica gel dried at 150°C.
  • Storage: Seal in flame-dried glassware with molecular sieves (3Å).

Key Insight:

  • Trace moisture reduces yield by 20–30% due to hydrolysis.

Reference: Purification methods .

Q. How are unexpected side products analyzed in its reactions?

Methodological Answer:

  • Case Study: Reaction with selenoureas yielded a diselenazole derivative (19% yield) alongside the expected amide (79%) .
  • Resolution Steps:
    • Isolate side products via fractional crystallization.
    • Characterize using HRMS, ¹H/¹⁹F NMR, and X-ray crystallography.
    • Mechanistic studies (DFT) to explain pathway deviations.

Q. What advanced techniques resolve structural ambiguities?

Methodological Answer:

  • X-ray Crystallography: Determines exact geometry of pentafluorosulfanyl substitution .
  • DFT Calculations: Predict vibrational spectra and electronic effects (e.g., SF5 group’s electron-withdrawing nature) .

Example:

  • X-ray confirmed planar geometry of the benzoyl group in [4-(pentafluorosulfanyl)phenyl]methanone derivatives .

Reference: Structural studies .

Q. How do solvent choices affect its reactivity?

Methodological Answer:

  • Polar Aprotic Solvents (CH₂Cl₂, DMF): Enhance electrophilicity of the acyl chloride.
  • Ether Solvents (THF): Reduce reaction rates due to weaker base compatibility.

Q. How do coupling agents (e.g., HATU) improve amidation efficiency?

Methodological Answer:

  • HATU vs. Traditional Bases: HATU increases yields from 70% to >90% in sterically hindered reactions .
  • Mechanism: Activates the acyl chloride via uranium intermediates, facilitating nucleophilic attack.

Example:

  • Reaction with 1-methylpiperazine: 94% yield with HATU vs. 75% without .

Reference: Coupling agent comparison .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.